2,2-二甲基-N-(4-甲基-2-吡啶基)丙酰胺

描述

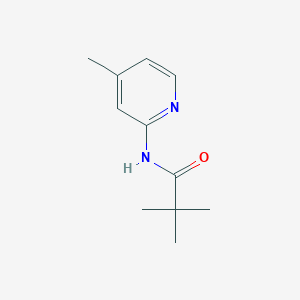

2,2-Dimethyl-N-(4-Methyl-2-pyridyl)propionamide is a chemical compound with the CAS Number: 86847-77-0 and a molecular weight of 192.26 . It is also known by its IUPAC name, 2,2-dimethyl-N-(4-methyl-2-pyridinyl)propanamide . The compound appears as a white to yellow solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2O/c1-8-5-6-12-9(7-8)13-10(14)11(2,3)4/h5-7H,1-4H3,(H,12,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular weight of 192.26 . The compound is stored at 4°C .科学研究应用

铜(I)配合物中的结构变化

杨、鲍威尔和豪瑟(2007)的研究探讨了铜(I)配合物与吡啶甲酰胺配体(包括2,2-二甲基-N-(2-吡啶甲基)丙酰胺的衍生物)的结构变化。这项研究阐明了这些配合物的配位几何结构和电化学性质,有助于理解它们在催化和材料科学中的潜在应用(杨、鲍威尔和豪瑟,2007)。

含吡啶部分的聚酰胺

法吉希和莫扎法里(2008)使用吡啶部分合成了新型聚酰胺,旨在探索它们的热性质和溶解性。这项工作有助于开发具有特定热和溶解性特征的材料,以便在高性能聚合物和涂料中使用(法吉希和莫扎法里,2008)。

生物交联剂的阻燃整理

莫辛等人(2013)研究了使用环保生物交联剂增强棉花的阻燃整理。这项研究提供了有关改善纺织品阻燃性的可持续方法的见解,这对安全和环境保护至关重要(莫辛、艾哈迈德、卡特里和扎希德,2013)。

棉花的反应性有机磷阻燃剂

吴和杨(2006)研究了棉花的不同反应性有机磷阻燃剂,包括这些剂与织物的结合。他们的研究有助于开发更安全、更有效的纺织品阻燃剂(吴和杨,2006)。

吡唑并吡啶的抗肿瘤和抗菌活性

El‐Borai等人(2013)探索了吡唑并吡啶衍生物的合成,并评估了它们的抗氧化、抗肿瘤和抗菌活性。这项研究突出了这些化合物在医学中的潜在治疗应用(El‐Borai、里兹克、贝尔塔吉和El-Deeb,2013)。

高有机可溶性氟化聚酰胺和聚酰亚胺

廖、黄和陈(2006)报道了基于非共面2,2'-二甲基-4,4'-联苯单元的彩色亮度和高有机可溶性氟化聚酰胺和聚酰亚胺的合成。这项研究对于开发具有特定光学和溶解性性能以用于电子和光学中的先进材料具有重要意义(廖、黄和陈,2006)。

安全和危害

属性

IUPAC Name |

2,2-dimethyl-N-(4-methylpyridin-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8-5-6-12-9(7-8)13-10(14)11(2,3)4/h5-7H,1-4H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKUFMYZJOPWSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-chlorobenzyl)amino]-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one](/img/structure/B2673809.png)

![2-Chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylpropanamide](/img/structure/B2673815.png)

![3-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one;hydrochloride](/img/structure/B2673816.png)

![N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2673822.png)

![2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2673826.png)

![5-chloro-2-methylsulfanyl-N-[2-[[4-(trifluoromethyl)benzoyl]amino]ethyl]pyrimidine-4-carboxamide](/img/structure/B2673828.png)

amino}-N-(cyanomethyl)acetamide](/img/structure/B2673829.png)

![N-[1-(4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B2673831.png)